molecular formula C9H14N4O B1600826 (6-Morpholinopyridazin-3-yl)methanamine CAS No. 344413-28-1

(6-Morpholinopyridazin-3-yl)methanamine

Cat. No. B1600826
M. Wt: 194.23 g/mol
InChI Key: IYDVRNCWATYWKC-UHFFFAOYSA-N
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Description

“(6-Morpholinopyridazin-3-yl)methanamine” is a chemical compound with the molecular formula C9H14N4O . It also exists in the form of a hydrochloride salt, with the molecular formula C9H15ClN4O and a molecular weight of 230.7 .


Molecular Structure Analysis

The InChI code for “(6-Morpholinopyridazin-3-yl)methanamine” is 1S/C9H14N4O.ClH/c10-7-8-1-2-9(12-11-8)13-3-5-14-6-4-13;/h1-2H,3-7,10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“(6-Morpholinopyridazin-3-yl)methanamine” hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antimicrobial Activities

A study by Thomas, Adhikari, and Shetty (2010) highlights the design, synthesis, and evaluation of quinoline derivatives carrying 1,2,3-triazole moiety for their in vitro antibacterial and antifungal activities. These compounds, synthesized through multi-step reactions starting from 4-methoxyaniline, showed moderate to very good activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Catalysis and Synthesis

Karabuğa et al. (2015) developed quinazoline-based ruthenium complexes that acted as catalysts in transfer hydrogenation reactions, achieving excellent conversions of up to 99% with very high turnover frequency (TOF) values using a minimal amount of catalyst (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Antioxidant Properties

Çetinkaya, Göçer, Menzek, and Gülçin (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and assessed their in vitro antioxidant activities. These compounds exhibited effective antioxidant power, with one phenol showing the most potent antioxidant and radical scavenger capabilities (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Tyrosine Kinase Inhibition

Kim et al. (2016) explored pyridazin-3-one derivatives substituted with morpholino-pyrimidine as tyrosine kinase inhibitors against c-Met enzyme, showing good biological activity and excellent enzyme inhibitory activities in cancer cell lines (Kim, Kang, Jung, Park, Yun, Hwang, Byun, Lee, Kim, Ha, Ryu, & Cho, 2016).

Drug Discovery and Development

Research by Pattison, Sandford, Yufit, Howard, Christopher, and Miller (2009) demonstrated the use of 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for the synthesis of various substituted and ring-fused pyridazinone systems through sequential nucleophilic aromatic substitution processes. This methodology may have applications in the drug discovery arena, offering a variety of polyfunctional systems (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).

Safety And Hazards

“(6-Morpholinopyridazin-3-yl)methanamine” hydrochloride is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

(6-morpholin-4-ylpyridazin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-7-8-1-2-9(12-11-8)13-3-5-14-6-4-13/h1-2H,3-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDVRNCWATYWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30523111
Record name 1-[6-(Morpholin-4-yl)pyridazin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30523111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Morpholinopyridazin-3-yl)methanamine

CAS RN

344413-28-1
Record name 1-[6-(Morpholin-4-yl)pyridazin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30523111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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